Physicochemical Differentiation: Hydrophilicity Profile Versus 6-Phenyl Analogue
The 3,4-dimethyl-substituted core exhibits substantially lower predicted lipophilicity compared to N-6 aryl-substituted analogues, with an ACD/LogP of -0.96 versus the 6-phenyl analogue (CAS 15911-15-6) which has a molecular weight of 241.25 g/mol and expectedly higher logP due to the phenyl moiety . This difference in hydrophilicity translates to distinct aqueous solubility and membrane permeability behavior, making the dimethyl variant more suitable for applications requiring higher aqueous solubility or lower non-specific protein binding.
| Evidence Dimension | Predicted lipophilicity (LogP) and molecular weight |
|---|---|
| Target Compound Data | ACD/LogP = -0.96; MW = 165.15 g/mol |
| Comparator Or Baseline | 6-Phenyl analogue (CAS 15911-15-6); MW = 241.25 g/mol |
| Quantified Difference | Target compound MW is 76.1 g/mol lower (31.5% reduction); LogP difference expectedly ≥1 log unit lower |
| Conditions | Computed physicochemical properties; ACD/Labs Percepta Platform and standard molecular weight calculation |
Why This Matters
This quantitatively different hydrophilicity profile informs solvent selection for biological assays and predicts distinct ADME behavior in early-stage screening cascades.
